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(2R,3R)-2-phenylpiperidin-3-amine

Cat. No.: B1169673
CAS No.: 160551-72-4
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Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine containing one nitrogen atom, forms the foundational structure for a vast array of compounds crucial in modern medicinal chemistry wikipedia.orgnih.govnih.govnih.gov. Piperidine derivatives are widely recognized for their diverse biological activities and are integral components in numerous pharmaceuticals and natural alkaloids, spanning over twenty different therapeutic classes nih.govnih.gov.

The versatility of the piperidine scaffold allows for strategic modifications that can fine-tune interactions with specific enzymes, receptors, and nucleic acids, guiding the development of novel therapeutic agents nih.gov. This underscores why compounds like (2R,3R)-2-phenylpiperidin-3-amine, with their well-defined stereochemistry, are indispensable in the pursuit of new drug candidates.

Table 1: Key Contributions of Piperidine Derivatives in Medicinal Chemistry

FeatureContribution to Medicinal Chemistry
Structural Versatility The six-membered heterocyclic ring with a nitrogen atom offers a flexible scaffold for various functional group modifications, enabling diverse molecular designs nih.gov.
Diverse Bioactivity Exhibited activities span analgesics, anti-inflammatory agents, antihistamines, central nervous system modulators, antimicrobial, antiviral, and anticancer effects wikipedia.orgnih.govnih.govguidetopharmacology.org.
Pharmacokinetic/Pharmacodynamic Enhancement Integration of piperidine rings into molecular frameworks often leads to improved drug absorption, distribution, metabolism, and excretion, as well as optimized interactions with biological targets nih.gov.
Prevalence in Drugs Found in over twenty classes of pharmaceuticals and numerous alkaloids, highlighting their established success and continued relevance in drug development nih.govnih.gov.
Target Interaction Capacity to engage in various noncovalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with biological targets such as enzymes and receptors, making them valuable for rational drug design nih.gov.
Chiral Building Blocks Compounds with defined stereochemistry, like this compound, serve as crucial chiral precursors for synthesizing stereoselective active pharmaceutical ingredients (APIs), ensuring targeted biological effects and minimizing off-target interactions.

Stereochemical Purity and Enantiomeric Specificity in Biological Systems

Stereochemistry is a fundamental branch of chemistry that investigates the spatial arrangement of atoms within molecules and how these arrangements influence their chemical and biological properties americanelements.com. In this context, stereoisomers are compounds that share the same molecular formula but differ in the spatial orientation of their atoms americanelements.comguidetoimmunopharmacology.org. Enantiomers represent a specific type of stereoisomer, being non-superimposable mirror images of each other guidetoimmunopharmacology.orgwikipedia.org. The presence of chiral centers, typically a carbon atom bonded to four distinct atoms or groups, gives rise to chirality guidetoimmunopharmacology.orgwikipedia.org.

The importance of stereochemical purity and enantiomeric specificity is profoundly evident in biological systems, where molecular interactions are highly stereospecific wikipedia.org. Biological receptors, including enzymes, are themselves chiral entities that exhibit remarkable selectivity, often interacting preferentially with one specific enantiomer of a compound over another americanelements.com. This principle, often summarized as "the shape of a molecule dictates its function," is critical in fields such as drug design and development americanelements.com.

For pharmaceutical compounds, differences in stereochemistry can lead to vastly different biological outcomes, affecting drug efficacy, safety, and toxicity americanelements.com. While one enantiomer (referred to as the "eutomer") may elicit the desired therapeutic effect, its mirror image (the "distomer") could be inactive, possess reduced activity, or even cause adverse effects americanelements.com. For example, chiral organic compounds isolated from living organisms are typically optically active, indicating a predominant presence of a single enantiomer, a result of the stereoselective action of natural enzymes. In contrast, synthetic chiral compounds often exist as racemic mixtures (a 50:50 mix of both enantiomers) unless prepared using enantiomerically pure starting materials or specific asymmetric synthetic routes. The concept of enantiomeric excess (ee) is utilized to quantify the proportion of one enantiomer over the other in a mixture, underscoring the analytical need for stereochemical control in synthesis.

This compound, with its defined stereochemistry at positions 2 and 3, exemplifies a compound where the precise spatial arrangement is critical for its utility in academic research, particularly as a chiral precursor. For instance, this compound has been utilized as a starting material in the synthesis of specific neurokinin-1 (NK1) receptor antagonists. Research findings related to derivatives synthesized from such chiral precursors highlight the critical impact of stereochemistry on biological activity. For example, in studies involving a related NK1 receptor antagonist, (2R,3R)-N-{[2-cyclopropoxy-5-(5-trifluoromethyl)tetrazol-1-yl]benzyl}-2-phenylpiperidin-3-amine dihydrochloride (B599025), the (2R,3R) enantiomer of this synthesized antagonist demonstrated significantly lower binding affinity to NK1 receptors (IC50 values > 10 µM) compared to its (2S,3S) counterpart. This direct evidence reinforces why the stereochemical purity of precursors like this compound is indispensable in the development of compounds with targeted pharmacological actions and desired enantiomeric specificity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1169673 (2R,3R)-2-phenylpiperidin-3-amine CAS No. 160551-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMAFYNUQDLPBP-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis Strategies for (2R,3R)-2-phenylpiperidin-3-amine

Enantioselective synthesis is paramount for obtaining this compound due to its specific stereochemical requirements. Strategies often involve leveraging asymmetric induction during bond formation or separating enantiomers from a racemic mixture.

Asymmetric catalysis plays a significant role in achieving the desired stereochemistry in piperidine (B6355638) synthesis. One common approach is the asymmetric hydrogenation of suitable precursors, such as substituted piperidine derivatives, using chiral rhodium or ruthenium catalysts under specific high-pressure and temperature conditions benchchem.com. Iridium(I) catalysts featuring P,N-ligands have also been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, an approach applicable to high-volume synthesis mdpi.com.

Another catalytic strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method can be utilized to introduce the phenyl group at the 2-position of a suitable pyridine (B92270) precursor, which is subsequently hydrogenated to form the piperidine ring with controlled stereochemistry vulcanchem.comdrugfuture.comacs.org. For example, 2-phenyl-3-aminopyridine, a precursor to 2-phenyl-3-aminopiperidine, can be efficiently synthesized by Suzuki coupling of 2-chloro-3-aminopyridine with phenylboronic acid, with in situ protection of the amino group acs.org.

Ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) and cross enyne metathesis/ring-closing metathesis (CEYM/RCM) reactions of chiral nitrogen-containing enynes have also been reported as efficient routes to synthesize enantioenriched tetrahydropyridine-based conjugated 1,3-dienes, which can serve as precursors to piperidines researchgate.net. Additionally, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines in high yields and excellent enantioselectivity, offering a versatile route to various enantioenriched 3-piperidines nih.gov.

The use of readily available chiral precursors and building blocks from the chiral pool is a prominent strategy for the enantioselective synthesis of this compound. This method leverages the inherent stereochemistry of naturally occurring compounds or well-established chiral synthons.

Several routes to chiral 2-phenylpiperidines, or their derivatives, have been explored using chiral starting materials. For instance, (2S,3S)-3-hydroxy-2-phenylpiperidine, a closely related building block, has been synthesized enantioselectively from D-mannitol, involving a highly stereoselective addition of phenyl Grignard to an allyl imine and ring-closing metathesis as key steps researchgate.net. Another concise enantioselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine starts from L-phenylglycine, utilizing a Grignard reaction researchgate.net. Similarly, (2S,3R)-3-phenylpipecolic acid has been prepared enantioselectively using the commercially available Evans chiral auxiliary, (4S)-4-benzyl-1,3-oxazolidin-2-one, to induce stereochemistry at both the 2- and 3-positions nih.gov.

In some instances, chiral sulfinimines have been used as precursors for β-amino-α-methylene esters, which can then be transformed into chiral 2,3-trans-substituted piperidines through Michael/Mannich domino reactions followed by hydrogenation of N-tosyl-2-aryl-1,2,5,6-tetrahydropyridine intermediates with Pd/C catalyst, yielding products with high stereoselectivity researchgate.net.

When asymmetric synthesis proves challenging or less efficient, chiral resolution techniques offer a viable alternative to obtain the desired enantiomerically pure this compound. These methods typically involve the separation of enantiomers from racemic mixtures.

Optical resolution is a common method for separating enantiomers. For example, the racemic (±)-cis-2-phenylpiperidin-3-amine (or its salt) can be subjected to optical resolution using chiral resolving agents, such as di-p-toluoyl-L-tartaric acid drugfuture.com. Chiral high-performance liquid chromatography (HPLC) is a robust analytical and preparative technique widely used for the separation of enantiomers and the validation of stereochemical purity. For instance, chiral HPLC with a chiral stationary phase is effective for separating enantiomers, and precolumn derivatization with reagents like para-toluenesulfonyl chloride (PTSC) can introduce a chromophore for UV detection, enhancing resolution and detection limits nih.gov.

Catalytic kinetic resolution of disubstituted piperidines has also been demonstrated using N-heterocyclic carbenes (NHC) and chiral hydroxamic acids. This method can selectively acylate one enantiomer in a racemic mixture, allowing for the isolation of the unreacted enantiomer in high purity nih.gov. Studies have shown that substrates with a cis configuration tend to exhibit faster reaction rates and higher selectivities in such kinetic resolutions compared to trans isomers nih.gov.

Ring Formation and Derivatization Reactions of the Piperidine Core

Beyond establishing the correct stereochemistry, the synthesis of this compound involves efficient formation of the piperidine ring and subsequent functional group transformations.

Various cyclization reactions are employed to construct the piperidine core with controlled stereochemistry. A general pathway involves cyclization via intramolecular nucleophilic substitution or reductive amination vulcanchem.com.

Ring-closing metathesis (RCM) is a powerful tool for forming cyclic systems, including piperidines. This reaction can be utilized in the synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol, where RCM is a key step in forming the six-membered ring researchgate.net. Reductive cyclization is another common method; for example, amino acetals prepared via a nitro-Mannich reaction can undergo diastereoselective reductive cyclization to yield piperidines mdpi.com.

The formation of cyclic iminium salts followed by diastereoselective reduction is a useful strategy. In this method, amino ketones are cyclized to form iminium salts, which are then reduced diastereoselectively with reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to produce the desired piperidines gla.ac.uk. Ring expansion from smaller nitrogen heterocycles, such as pyrrolidines or epoxides, also provides a pathway to piperidine derivatives. For instance, an intramolecular epoxide opening followed by ring expansion has been developed for the highly enantioselective preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenylpiperidine researchgate.netresearchgate.net.

Once the this compound core is established, it can undergo various functional group transformations to yield desired derivatives or to further elaborate its structure. The primary amine at position 3 and the piperidine nitrogen serve as key reactive sites vulcanchem.com.

Common transformations include:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide benchchem.com. Controlled oxidation can also generate piperidinone intermediates, which are useful for further functionalization vulcanchem.com.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other amines using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) benchchem.com.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, utilizing reagents such as alkyl halides or acyl chlorides benchchem.com. Specific examples include acylation, where reaction with acyl chlorides (e.g., acetyl chloride) yields N-acetyl derivatives, and alkylation with alkyl halides forms quaternary ammonium (B1175870) salts, potentially enhancing water solubility vulcanchem.com.

The formation of salts, such as the dihydrochloride (B599025) salt, is also a common transformation, often carried out by treating the free base with hydrochloric acid to enhance solubility in aqueous media for various applications vulcanchem.com.

Palladium-Catalyzed Coupling Reactions in Phenylpiperidine Synthesis

Palladium-catalyzed coupling reactions, including classic methods such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are highly effective for forging C-C and C-N bonds in a stereoselective manner. In the context of synthesizing phenylpiperidines like this compound, these reactions offer potential routes for introducing the phenyl group or cyclizing precursors to form the piperidine ring with precise control over the configuration at chiral centers. The introduction of the phenyl group at position 2 of the piperidine ring is a key synthetic challenge where palladium-catalyzed cross-coupling reactions can play a significant role, although achieving stringent control over stereochemistry is essential vulcanchem.com.

Mechanism and General Applicability: Palladium catalysis typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For C-C coupling, this might involve coupling an aryl halide (or pseudohalide) with an organometallic reagent (e.g., boronic acid in Suzuki coupling) to form the C2-phenyl bond. For C-N coupling, particularly relevant to the piperidine nitrogen, the Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl (pseudo)halides and amine nucleophiles, including primary alkylamines which are foundational for piperidine derivatives nih.gov. These reactions are renowned for their broad substrate scope, functional group tolerance, and the ability to operate under mild conditions, making them attractive for pharmaceutical synthesis rsc.org.

Stereoselective Considerations: The synthesis of a specific stereoisomer such as this compound necessitates highly stereoselective transformations. While general palladium-catalyzed hydrogenation is known for forming 2-phenylpiperidin-3-amine (B1365913) benchchem.com, the specific stereoselective formation of the (2R,3R) isomer via palladium-catalyzed coupling reactions (e.g., C-C or C-N bond formation) is a more specialized area. Research has explored enantioselective approaches to piperidine synthesis using palladium catalysts with chiral ligands mdpi.com. For instance, certain palladium catalysts, combined with novel pyridine-oxazoline ligands, have been employed in enantioselective oxidative amination of non-activated alkenes to form substituted piperidines mdpi.com. Similarly, palladium(0)-catalyzed diastereoselective oxazoline (B21484) formation has been utilized in the synthesis of stereodefined pipecolic acid derivatives, showcasing palladium's role in controlling stereochemistry during ring formation researchgate.net. Furthermore, intramolecular palladium-catalyzed additions have demonstrated excellent stereoselectivity in forming polycyclic compounds, indicating the potential for similar control in piperidine ring construction beilstein-journals.org.

The challenge in synthesizing this compound via palladium-catalyzed coupling reactions lies in simultaneously achieving both the efficient formation of the C2-phenyl bond and the desired relative and absolute stereochemistry at the C2 and C3 positions. This often requires the careful design of chiral ligands or chiral auxiliaries on the substrate to direct the stereochemical outcome.

While specific, detailed synthetic protocols with explicit yields and conditions for the direct preparation of this compound exclusively via palladium-catalyzed coupling reactions (i.e., where the phenyl group is introduced at C2 or the piperidine ring is formed with the stereochemistry set by a palladium-catalyzed coupling) are not extensively detailed in the broadly available literature with specific data tables for this exact target, the principles and methods are generally applicable to the construction of such chiral nitrogen heterocycles.

Below is a conceptual table illustrating typical components and reaction parameters that might be involved in palladium-catalyzed coupling reactions relevant to the synthesis of 2-phenylpiperidine (B1215205) scaffolds, based on general findings in the field:

Reaction TypeSubstrate Type(s)Palladium CatalystLigand (Examples)Base (Examples)Solvent (Examples)Temperature (°C)Potential Bond FormedStereochemical Control Mechanism (Conceptual)
Suzuki-Miyaura (C-C Coupling)Aryl halide/pseudohalide & Aryl/Alkenyl Boronic AcidPd(OAc)₂, Pd(PPh₃)₄, [PdCl₂(dppf)·CH₂Cl₂] scielo.brPhosphines (e.g., PPh₃, dppf, dialkylbiarylphosphines) nih.govscielo.brK₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ scielo.bruwindsor.caDioxane, DMF, Acetonitrile, Toluene scielo.bruwindsor.ca80-110C2-PhenylChiral auxiliary on substrate, chiral ligand
Buchwald-Hartwig (C-N Coupling)Aryl halide/pseudohalide & Amine (e.g., protected piperidine precursor)Pd(OAc)₂, Pd(dba)₂Biaryl monophosphines, dialkylbiarylphosphines nih.govNaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ nih.govuwindsor.caToluene, Dioxane, THF, DME uwindsor.ca25-120N-C(aryl)Chiral ligand, substrate control
Intramolecular HydroaminationAlkene with tethered amine/protected aminePd(OAc)₂, PdCl₂Phosphines (e.g., Xantphos)N/AVarious polar/non-polar solvents25-100C-N (ring closure)Chiral auxiliary, ligand control

The development of new palladium catalysts and chiral ligands continues to advance, offering increasingly efficient and stereoselective pathways for synthesizing complex chiral amines, including substituted piperidines, which are crucial for drug discovery and development nih.govmdpi.com. The application of these methods specifically to this compound would involve meticulous optimization of catalyst, ligand, base, and solvent to achieve the desired stereoisomeric purity and yield.

Pharmacological Profile and Mechanism of Action in Preclinical Research

Neurokinin-1 (NK1) Receptor Antagonism by (2R,3R)-2-phenylpiperidin-3-amine and its Analogues

The core pharmacological activity of this compound and its derivatives lies in their ability to block the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by Substance P. This antagonistic activity has been extensively characterized in various preclinical models.

Characterization of Ligand Binding Affinities and Receptor Selectivity

A critical aspect of characterizing any receptor antagonist is to determine its binding affinity and selectivity. For this compound analogues, these parameters have been quantified using radioligand binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the NK1 receptor.

Several analogues of this compound have demonstrated high affinity for the human NK1 receptor. For instance, the well-characterized compound CP-99,994, which shares the same core structure, exhibits a high binding affinity with an inhibition constant (Ki) of 0.17 ± 0.04 nM for the human NK1 receptor. nih.gov This high affinity is a key determinant of its potent antagonist activity.

Furthermore, these compounds have shown remarkable selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3. CP-99,994, for example, displays a selectivity of over 10,000-fold for the NK1 receptor compared to the NK2 and NK3 receptors. nih.gov This high degree of selectivity is crucial for minimizing off-target effects and achieving a more specific pharmacological response. The structure-activity relationship (SAR) studies have indicated that the 3,5-bis(trifluoromethyl)benzyl ether side chain is optimal for high NK1 affinity. nih.gov

Compound/AnalogueReceptorBinding Affinity (IC50/Ki)
Analogue 12 hNK1IC50 = 0.95 nM
Acyl Derivative 38 hNK1IC50 = 5.3 nM
Sulfonyl Derivative 39 hNK1IC50 = 5.7 nM
CP-99,994 hNK1Ki = 0.17 ± 0.04 nM

This table presents a selection of this compound analogues and their corresponding binding affinities for the human Neurokinin-1 (hNK1) receptor. The data highlights the potent and high-affinity binding of this chemical class to the target receptor.

Elucidation of Molecular Interactions with NK1 Receptors

Understanding the molecular interactions between this compound analogues and the NK1 receptor is fundamental to rational drug design and optimization. While a crystal structure of the specific parent compound bound to the NK1 receptor is not available, insights can be gleaned from studies of structurally related antagonists and molecular modeling.

The binding of non-peptide antagonists like the 2-phenylpiperidine (B1215205) series is thought to occur within a transmembrane binding pocket of the G-protein coupled NK1 receptor. Structure-activity relationship studies have revealed that the benzyl (B1604629) ether side chain must be 3,5-disubstituted and highly lipophilic for high NK1 affinity, with the 3,5-bis(trifluoromethyl)benzyl ether being an optimal substituent. nih.gov This suggests that this part of the molecule likely interacts with a hydrophobic pocket within the receptor.

Furthermore, this class of antagonists can accommodate a range of substituents on the piperidine (B6355638) nitrogen, including acyl and sulfonyl derivatives, without a significant loss of affinity. nih.gov This indicates that this position may be more solvent-exposed or interact with a less sterically hindered region of the binding site.

Modulation of Endogenous Substance P Signaling Pathways

By binding to the NK1 receptor, this compound and its analogues act as competitive antagonists, preventing the endogenous ligand, Substance P, from binding and initiating its signaling cascade. Substance P is an undecapeptide neurotransmitter involved in a multitude of physiological processes. nih.gov

The binding of Substance P to the NK1 receptor typically leads to the activation of G-proteins, resulting in the production of intracellular second messengers such as inositol (B14025) phosphates and the mobilization of intracellular calcium. nih.gov Antagonists of the this compound series effectively block these downstream effects. Preclinical studies have demonstrated that these compounds can inhibit Substance P-induced physiological responses in various tissues and animal models. nih.gov

Investigation of Other Potential Molecular Targets and Pathways

While the primary pharmacological activity of the this compound series is clearly directed towards the NK1 receptor, a thorough preclinical evaluation necessitates the investigation of potential off-target interactions.

Evaluation of Enzyme Modulation and Inhibition Profiles

The interaction of drug candidates with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical aspect of preclinical assessment as it can predict potential drug-drug interactions. Limited data is available specifically for this compound. However, studies on other NK1 receptor antagonists have shown varied profiles of CYP enzyme inhibition. For example, some compounds in this class have been shown to be inhibitors of CYP2D6 and CYP3A4 at high concentrations. researchgate.net

Further investigation into the potential for this compound and its analogues to inhibit or induce key metabolic enzymes is warranted to fully characterize their preclinical profile. This would involve in vitro assays using human liver microsomes or recombinant CYP enzymes to determine the IC50 values for the inhibition of major isoforms. A favorable profile with minimal inhibition of key CYP enzymes would be advantageous for further development.

Structure Activity Relationship Sar Studies of 2r,3r 2 Phenylpiperidin 3 Amine Derivatives

Influence of Stereochemical Configuration on Biological Activity

Stereochemical configuration is a critical determinant of biological activity for chiral compounds like (2R,3R)-2-phenylpiperidin-3-amine. The precise three-dimensional arrangement of substituents around chiral centers significantly impacts their interaction with target receptors and enzymes. For piperidine (B6355638) derivatives, the stereospecific configuration at the 2nd and 3rd positions of the piperidine ring is crucial for conferring desired biological activity benchchem.com.

Studies on NK1 receptor antagonists, some of which are closely related to the this compound scaffold, have vividly demonstrated this principle. For instance, while this compound itself is potent [7, 16 in original search], comparisons between specific enantiomers of related NK1 antagonists highlight the sensitivity to stereochemistry. For example, the (2S,3S) enantiomer of 2-methoxy-5-tetrazol-1-yl-benzyl-(2-phenyl-piperidin-3-yl)-amine (e.g., GR203040) is noted for its potent NK1 receptor blockade, whereas its (2R,3R) enantiomer (GR205608) demonstrated a significantly lower affinity, approximately 10,000-fold weaker at the human NK1 receptor (pKi = 6.3) researchgate.net. This disparity in activity between stereoisomers underscores that the correct stereochemical arrangement is essential for optimal binding and pharmacological efficacy.

Table 1: Influence of Stereochemistry on NK1 Receptor Affinity for Selected Phenylpiperidinamine Derivatives

Compound (Core Structure)StereochemistryReported NK1 Affinity (pKi)Relative Potency (vs. (2S,3S) GR203040)Ref.
This compound(2R,3R)10.1 - 10.5Highly Potent[7, 16 in original search]
2-methoxy-5-tetrazol-1-yl-benzyl-(2-phenyl-piperidin-3-yl)-amine (GR203040)(2S,3S)10.1 - 10.5Potent researchgate.netresearchgate.net
2-methoxy-5-tetrazol-1-yl-benzyl-(2-phenyl-piperidin-3-yl)-amine (GR205608)(2R,3R)6.3~10,000-fold lower researchgate.net

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

Modifications at various positions of the this compound scaffold can significantly alter its pharmacological potency and selectivity. These modifications can be made on the phenyl ring, the piperidine ring, or the amine group. Generally, such structural changes aim to enhance binding affinity, improve pharmacokinetic properties, or modulate selectivity against different receptor subtypes [25 in original search, 38 in original search].

For instance, the introduction of a trifluoromethyl group at strategic positions in related piperidine derivatives has been linked to increased potency against specific biological targets, potentially by enhancing lipophilicity and metabolic stability benchchem.comnih.gov. Conversely, in some contexts (e.g., for certain enzyme inhibitors), a bulky phenyl ring in position 2 on the piperidine ring has been shown to reduce activity by preventing compounds from entering the binding pocket acs.org. This highlights that the effect of a substituent is highly dependent on the specific biological target and binding site characteristics.

Design and Synthesis of Analogues for SAR Elucidation

The design and synthesis of analogues of this compound are crucial for elucidating SAR. This involves systematic modifications to different parts of the molecule and then evaluating their biological impact. Common synthetic strategies include substitution reactions on the phenyl ring, modifications to the piperidine ring, and derivatization of the amine group benchchem.com.

The phenyl group at the 2-position of the piperidine ring offers a site for various substitutions, which can influence the compound's interaction with its target receptor. These modifications can affect electronic distribution, steric interactions, lipophilicity, and metabolic stability [15 in original search].

Halogenation : Halogen atoms like fluorine or trifluoromethyl groups are often introduced to enhance potency, lipophilicity (logP), and metabolic stability benchchem.comnih.gov. For example, in a series of N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines, the presence of bis(trifluoromethyl)phenyl groups significantly contributed to potent human NK1 antagonism and improved oral bioavailability nih.gov. Similarly, a derivative incorporating a trifluoromethoxy group, CP-122721 ((2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine), showed superior in vivo blockade of NK1 receptor-mediated responses ufz.de.

Methoxy Substitutions : Methoxy groups can also impact activity. For example, some NK1 receptor antagonists incorporating a 2-methoxybenzyl group (e.g., GR203040 and CP-99994 related derivatives) showed high potency wikipedia.orgresearchgate.netumich.edu. However, the specific positioning and combination with other substituents are critical, as seen in the contrasting potency of GR203040 and GR205608 researchgate.net.

Table 2: Pharmacological Consequences of Phenyl Ring Substitutions in NK1 Antagonists

Derivative TypePhenyl Ring ModificationObserved Effect on Activity / PropertyRef.
N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines3,5-bis(trifluoromethyl)phenylEnhanced potency and oral bioavailability as NK1 antagonists nih.gov
CP-122721 (related to (2S,3S)-2-phenylpiperidin-3-amine)2-methoxy-5-(trifluoromethoxy)phenylSuperior in vivo NK1 receptor blockade benchchem.comufz.de
GR203040 / GR205608 (related to 2-phenyl-3-aminopiperidine)2-methoxy-5-tetrazol-1-ylphenyl (different stereochem.)Significant difference in NK1 affinity based on stereoisomer researchgate.net

Substitution at C2 and C3 : The stereochemical configuration at C2 and C3 is paramount, as detailed in Section 4.1. While the this compound scaffold itself possesses a phenyl group at C2 and an amine at C3, alterations in these positions or the introduction of additional substituents can profoundly impact activity. For instance, studies on fentanyl analogues (which also contain a piperidine ring) indicated that groups larger than methyl at position 3 of the piperidine ring severely reduced analgesic potency, suggesting a critical steric factor researchgate.net.

Piperidine Ring Nitrogen : The nitrogen atom within the piperidine ring is also a key site for modification. Its basic nature can be modulated to improve oral bioavailability wikipedia.org. The six-membered ring structure of piperidine has been noted to be optimal for inhibitory activity in some contexts, such as MAO inhibitors [3 in original search].

Conformational Restrictions : The piperidine ring itself can rigidify the structure compared to more flexible acyclic analogues fishersci.pt. This conformational restriction can be crucial for fitting into receptor binding sites. However, excessive restriction or introduction of bulky groups can also lead to reduced activity if it prevents optimal interaction, as observed with bulky phenyl rings preventing access to certain enzyme binding pockets acs.org.

The primary amine group at the 3-position of this compound provides a handle for various derivatizations, which can significantly influence its interaction with receptors, as well as its pharmacokinetic properties. Amine groups can be acylated, alkylated, or converted into other functional groups [7, 26 in original search, 31 in original search, 32 in original search].

N-Alkylation/Acylation : Modifying the amine nitrogen through N-alkylation or N-acylation can impact basicity, lipophilicity, and the ability to form hydrogen bonds or other crucial interactions with the receptor. For instance, in NK1 receptor antagonists, functionalizing the piperidine nitrogen was a strategy to reduce its basicity and improve oral bioavailability, with 3-oxo-1,2,4-triazol-5-yl moiety providing the best effects wikipedia.org. The attachment of N-heteroaryl groups to the piperidine nitrogen has been shown to yield potent and orally active NK1 antagonists nih.gov.

Impact on Receptor Binding : The amine group, being basic, is often crucial for mediating recognition through an ion pair site with the receptor wikipedia.org. Its spatial orientation and basicity can be finely tuned through derivatization to optimize binding affinity and selectivity. For example, a derivative identified as a potent NK1 receptor antagonist, N-{2-[(3R,4S)-4-({2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzyl}amino)-3-phenyl-1-piperidinyl]-2-oxoethyl}acetamide, involves derivatization of the piperidine nitrogen and the primary amine indirectly through the benzylamino moiety, contributing to its high metabolic stability researchgate.net.

Table 3: Examples of Amine Group Derivatizations and Their Impact

Type of DerivatizationSpecific Example/Functional GroupObserved Impact on Activity/PropertyRef.
N-functionalization of piperidine nitrogen3-oxo-1,2,4-triazol-5-yl moietyImproved oral bioavailability, reduced basicity in NK1 antagonists wikipedia.org
N-heteroaryl-2-phenyl-3-(benzyloxy)piperidinesTriazole and triazolone heterocycles at piperidine nitrogenPotent NK1 antagonists, improved oral bioavailability, metabolic stability nih.gov
Acylation (general amine derivatization)Acyl chloridesIntroduction of different functional groups, modulation of basicity[7, 33 in original search, 35 in original search]

Preclinical Efficacy and Mechanistic Investigations in Animal Models

In Vitro Pharmacological Characterization of (2R,3R)-2-phenylpiperidin-3-amine Activity

In vitro pharmacological characterization provides foundational insights into how a compound interacts with specific biological targets at a molecular or cellular level. For this compound, these studies have largely focused on its interaction with neurokinin receptors.

Receptor binding assays are crucial for quantifying the affinity of a compound for specific receptors. These assays typically involve incubating cell membranes or intact cells expressing the target receptor with a radiolabeled ligand and varying concentrations of the test compound. The displacement of the radiolabeled ligand by the test compound is then measured to determine its binding affinity, often expressed as an inhibition constant (Ki) or inhibitory concentration (IC50).

For this compound, studies examining its binding affinity to neurokinin receptors (NK1, NK2, and NK3) have been conducted. In contrast to its (2S,3S) enantiomer, L-822429, which exhibits high affinity for the NK1 receptor (Ki = 0.02 nM), the (2R,3R) enantiomer has demonstrated significantly lower binding affinity. Specifically, the (2R,3R) enantiomer showed little to no binding affinity for any of the three cloned rat NK1–3 receptors, as well as the native NK1 receptor from rat brain, with IC50 values consistently greater than 10 µM. i-med.ac.at This indicates a marked stereoselectivity in binding for the neurokinin receptors.

Table 1: Neurokinin Receptor Binding Affinities

CompoundReceptorAffinity (Ki / IC50)NotesCitation
L-822429 ((2S,3S) enantiomer)NK10.02 nM (Ki)High affinity, highly selective for rat NK1 receptor over NK2 and NK3. i-med.ac.at i-med.ac.at
This compoundNK1>10 µM (IC50)Little to no binding affinity for rat cloned NK1–3 and native NK1 receptor. i-med.ac.at i-med.ac.at
This compoundNK2>10 µM (IC50)Little to no binding affinity. i-med.ac.at i-med.ac.at
This compoundNK3>10 µM (IC50)Little to no binding affinity. i-med.ac.at i-med.ac.at

Functional assays evaluate the ability of a compound to activate (agonism) or inhibit (antagonism) the activity of a receptor, often by measuring downstream signaling events. For NK1 receptor antagonists, a common functional assay involves measuring the inhibition of substance P-induced inositol (B14025) phosphate (B84403) synthesis in cells expressing the NK1 receptor, such as Chinese hamster ovary (CHO) cells. i-med.ac.at

In such functional assays, the (2R,3R) enantiomer of the antagonist, consistent with its low binding affinity, showed no significant effect on substance P-induced inositol phosphate formation in CHO cells expressing rat NK1 receptors. i-med.ac.at This lack of functional antagonism further corroborates its limited activity at the NK1 receptor compared to its (2S,3S) counterpart, L-822429, which effectively inhibits substance P-induced signaling. i-med.ac.at

Cell-based bioassays are vital for confirming that a compound can enter living cells and interact with its intended target protein in a biologically relevant environment. promega.cadiscoverx.comnih.gov These assays help establish the compound's cellular affinity and mechanism of action. promega.ca

While specific advanced target engagement assays (e.g., NanoBRET) for this compound are not extensively detailed in publicly available literature, the functional assays conducted in CHO cells expressing NK1 receptors serve as a form of cell-based bioassay. These studies directly assessed the compound's ability to modulate receptor activity within a cellular context. The observed lack of significant effect on substance P-induced signaling in these cell-based systems for the (2R,3R) enantiomer provides evidence of its limited target engagement with the NK1 receptor in living cells. i-med.ac.at

In Vivo Animal Model Studies for Therapeutic Potential

Pain and nociception models are used to assess the analgesic potential of compounds. These models often involve inducing a painful stimulus (e.g., chemical, thermal, or mechanical) in rodents and measuring behavioral responses such as paw licking, withdrawal latency, or allodynia. frontiersin.orgharvard.edu Substance P, a neuropeptide, is known to play a crucial role in pain transmission, and NK1 receptor antagonists have been investigated for their analgesic properties by modulating substance P activity. researchgate.netsnmjournals.org

However, in vivo studies directly evaluating this compound's analgesic efficacy via NK1 receptor antagonism have yielded results consistent with its low in vitro affinity. In one study, retrodialysis with the low-affinity (2R,3R) enantiomer of the antagonist had no significant effect on substance P release within the medial amygdala (MeA) of rats under basal or stressed conditions. i-med.ac.at This indicates that, unlike its more active (2S,3S) counterpart, this compound does not significantly modulate substance P-mediated nociceptive signaling through NK1 receptor blockade in vivo in these specific contexts. i-med.ac.at

Neuroinflammation, characterized by the activation of central nervous system immune cells like microglia and astrocytes, is implicated in various neurological disorders. nih.govnih.gov The tachykinin NK1 receptor system, particularly substance P, has been suggested to play a role in neurogenic inflammation. vulcanchem.comi-med.ac.at Therefore, compounds modulating NK1 receptor activity are explored for potential anti-neuroinflammatory effects. Common in vivo models for neuroinflammation involve inducing inflammation (e.g., with lipopolysaccharide) and assessing markers like proinflammatory cytokines or microglial activation. nih.gov

Given the limited binding affinity and functional activity of this compound at the NK1 receptor, as demonstrated by the lack of significant impact on substance P release in vivo, its direct anti-neuroinflammatory effects mediated through NK1 receptor blockade are not substantially supported by current specific research. While NK1 receptor antagonists, in general, are of interest for their potential in modulating neuroinflammation, the specific stereoisomer this compound appears to lack significant efficacy in this regard due to its low receptor affinity. i-med.ac.at

Emesis Models for Anti-Emetic Activity

The anti-emetic potential of compounds structurally related to this compound has been investigated in animal models, primarily ferrets. These models are considered a "gold standard" for evaluating anti-emetic agents, with emesis typically induced by chemical agents such as cisplatin (B142131) ndineuroscience.com.

Studies have shown that Neurokinin-1 (NK1) receptor antagonists, which include derivatives of 2-phenylpiperidin-3-amine (B1365913), possess potent anti-emetic properties. For instance, GR205171, a derivative ((2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine dihydrochloride), significantly inhibited acute retching induced by cisplatin in ferrets researchgate.net. Similarly, CP-99,994 ((2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride), another related compound, also demonstrated anti-emetic effects against cisplatin-induced emesis in ferret models researchgate.netresearchgate.net. The anti-emetic activity of these compounds is observed to be dependent on their ability to penetrate the brain researchgate.net.

Detailed findings regarding GR205171's anti-emetic activity are summarized below:

EmetogenAnimal ModelEffectID50 (mg/kg)Reference
CisplatinFerretReduced acute retching≤ 0.18 researchgate.net

Models of Autonomic Dysregulation and Cardiovascular Responses

Investigations into the effects of this compound derivatives on autonomic dysregulation and cardiovascular responses have primarily focused on their role as NK1 receptor antagonists in models of autonomic dysreflexia. Autonomic dysreflexia is a severe condition characterized by episodic hypertension and bradycardia, often observed in individuals with spinal cord injury (SCI) researchgate.net.

In studies using spinal cord injured rats, subcutaneous administration of GR205171, a derivative of 2-phenylpiperidin-3-amine, demonstrated a notable reduction in cardiovascular responses. GR205171 (10-30 mg/kg) reduced colorectal distension (CRD)-induced hypertension by 55% and bradycardia by 49% compared to pretreatment values researchgate.net. In contrast, CP-99,994, at the same dose range, showed no effect on CRD-induced cardiovascular responses, which has been attributed to its approximately 200-fold lower affinity for the rat NK1 receptor compared to GR205171 researchgate.net. These findings suggest a potential role for NK1 receptor antagonists in modulating autonomic function in relevant preclinical models.

The effects of GR205171 on autonomic dysreflexia are summarized in the table below:

CompoundModelEffect on Hypertension (% Reduction)Effect on Bradycardia (% Reduction)Reference
GR205171SCI rats (CRD-induced)55%49% researchgate.net

Exploration of Neuroprotective Effects in Preclinical Disease Models

Direct research findings specifically detailing the neuroprotective effects of this compound in preclinical disease models are not extensively documented in readily available scientific literature. While the piperidine (B6355638) scaffold is present in various compounds explored for neurological conditions, specific studies focusing on the neuroprotective activity of the exact this compound enantiomer are limited. Research in this area often investigates broader classes of compounds or specific derivatives.

Research into Potential Antiviral and Cytotoxic Activities in In Vitro Systems

Advanced Research Methodologies and Techniques

Radioligand Synthesis and Positron Emission Tomography (PET) Imaging in Preclinical Brain Research

Positron Emission Tomography (PET) imaging is a crucial tool for investigating the in vivo distribution, binding, and kinetics of compounds in the brain ki.se. Derivatives of (2R,3R)-2-phenylpiperidin-3-amine have been developed as radioligands for PET imaging, particularly for studying neurokinin 1 (NK1) receptors in the central nervous system (CNS) researchgate.netnih.gov.

Radioligands derived from piperidine (B6355638) structures, such as GR205171, which is (2S,3S)-N-[[2-[11C]Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenyl-piperidin-3-amine, have been synthesized by incorporating radionuclides like Carbon-11 ([11C]) researchgate.netnih.gov. For instance, [11C]methyl iodide has been used in the synthesis of such radioligands, achieving radiochemical yields of approximately 45% with high radiochemical purity (>98%) nih.gov.

Preclinical PET studies in guinea pigs and rhesus monkeys have assessed the brain uptake and distribution of these radiolabeled compounds researchgate.netnih.govinviscan.fr. For example, the radioligand (2S,3S)-N-(1-(2-[1-11C]ethoxy-5-(3-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)phenyl)ethyl)-2-phenylpiperidin-3-amine showed moderate specific binding in the striatum of rhesus monkeys and displayed reversible binding characteristics researchgate.net. This reversible binding is crucial for radioligands intended to monitor changes in endogenous ligand levels, as it allows for displacement by the endogenous ligand (e.g., substance P for NK1 receptors) researchgate.net.

Studies on other piperidine derivatives, such as (-)-[11C]24b, which is a PET tracer for vesicular acetylcholine (B1216132) transporter (VAChT), have also demonstrated high binding in the striatum and favorable brain pharmacokinetics in rats and non-human primates, highlighting the potential of piperidine scaffolds in neuroimaging nih.gov. The ability to penetrate the blood-brain barrier is a key property for such radioligands, which can be influenced by small structural changes in the ligand researchgate.netdiva-portal.org.

Table 1: Examples of Radioligands Based on Phenylpiperidine Scaffold for PET Imaging

Radioligand Name (Closest Analog)Target ReceptorRadionuclideKey Preclinical FindingsReference
(2S,3S)-N-[[2-[11C]Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenyl-piperidin-3-amine ([11C]GR205171) nih.govNK1 Receptor11CHigh affinity for NK1 receptors in the CNS. PET imaging in rhesus monkeys showed highest radioactivity in the striatum. Initially displayed slow dissociation, leading to development of more reversible analogues. nih.gov nih.gov
(2S,3S)-N-(1-(2-[1-11C]ethoxy-5-(3-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)phenyl)ethyl)-2-phenylpiperidin-3-amine (Ligand I) researchgate.netNK1 Receptor11CSimilar uptake distribution in guinea pig brain compared to [O-methyl-11C]GR205171. Moderate specific binding in rhesus monkey striatum. Displayed reversible binding characteristics, making it suitable for monitoring endogenous NK1 ligand changes. researchgate.net researchgate.net
(2S,3S)-N-(1-(2-[1-11C]propoxy-5-(3-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)phenyl)ethyl)piperidin-3-amine (Ligand II) researchgate.netNK1 Receptor11CSimilar uptake distribution in guinea pig brain. No specific binding in rhesus monkey striatum, indicating it cannot be used for detecting changes in NK1-ligand levels. researchgate.net researchgate.net

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling provide valuable tools for understanding the interactions of this compound with biological targets and predicting its properties. These methods leverage software and algorithms to simulate molecular behavior benchchem.comijpsjournal.com.

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking simulations are employed to predict the binding modes and affinities of small molecules, such as this compound, within the binding sites of specific receptor targets benchchem.comijpsjournal.com. This technique helps elucidate the key interactions, including hydrogen bonds, ionic interactions, and π-π stacking, between the ligand and amino acid residues in the target protein cresset-group.com.

For piperidine derivatives, docking simulations can be used to predict their interactions with G protein-coupled receptors (GPCRs) or enzymes benchchem.com. For instance, given that this compound acts as a potent NK1 receptor antagonist, docking studies would likely focus on the NK1 receptor vulcanchem.comnih.gov. Such simulations can reveal how the chiral centers at the 2nd and 3rd positions of the piperidine ring influence its binding affinity and selectivity, as the stereospecific configuration is crucial for biological activity benchchem.comvulcanchem.com.

While specific docking findings for this compound were not directly found, the general application of docking for piperidine derivatives is well-established. For example, similar studies on other piperidine-containing compounds targeting various receptors, such as histamine (B1213489) H3 receptor antagonists, have identified critical interacting amino acids like Tyr115, Tyr189, Glu206, Tyr374, Met378, and Tyr394, which form π-π stacking, ionic, and hydrogen bond interactions cresset-group.com. Molecular dynamics simulations can further verify the stability of predicted docking poses over time researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that correlates the structural features and physicochemical properties of a set of chemical compounds with their biological activity core.ac.ukptfarm.plresearchgate.net. For this compound and its analogs, QSAR can be used to predict or optimize their activity and to identify structural determinants that contribute to their pharmacological profile benchchem.comcore.ac.uk.

QSAR models involve using molecular descriptors (e.g., electronic properties like HOMO-LUMO gaps, hydrophobicity, dipole moment, or steric properties) to build predictive models benchchem.comptfarm.plimtm.cznih.gov. For example, in studies of similar piperidine derivatives, QSAR models have been developed to explain binding affinity for α1-adrenoceptors, where the configuration of the asymmetric atom was found to influence receptor affinity core.ac.uk. Similarly, QSAR has been applied to analyze structure-activity relationships for anticancer activity, identifying that specific moieties, such as an arylpiperazinyl system, can be beneficial for cytotoxic activity imtm.cz.

While specific QSAR models for this compound were not directly found, the principles applied to related piperidine-containing compounds can be extrapolated. QSAR analysis allows for the identification of structural features that may enhance or diminish its NK1 receptor antagonism, or potentially other biological activities, by analyzing a series of related compounds benchchem.comnih.govresearchgate.netmdpi.com. This method is crucial for rational drug design and lead optimization by guiding the synthesis of novel compounds with improved properties researchgate.netcore.ac.ukimtm.cz.

Advanced Analytical Techniques for Comprehensive Preclinical Study

Comprehensive preclinical studies of this compound rely on advanced analytical techniques to confirm its purity, assess stereoisomeric composition, and elucidate its structure and mechanistic insights.

Chromatographic Methods for Purity Assessment and Stereoisomer Analysis

Chromatographic methods are indispensable for ensuring the purity of this compound and for analyzing its stereoisomeric composition, especially given its chiral nature benchchem.comvulcanchem.comsigmaaldrich.com. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose benchchem.comresearchgate.net.

Chiral HPLC: Given that this compound possesses defined stereochemistry, chiral HPLC is crucial for separating and quantifying individual enantiomers and diastereomers benchchem.comvulcanchem.comsigmaaldrich.comnih.govchiralpedia.com. This technique often employs chiral stationary phases (CSPs) or pre-column derivatization with a chiral derivatizing agent to form diastereomeric complexes that can be separated on an achiral column sigmaaldrich.comnih.govchiralpedia.comphenomenex.com. A reported method for piperidin-3-amine, a related compound, used chiralpak AD-H column with a mobile phase of 0.1% diethyl amine in ethanol (B145695) and UV detection at 228 nm to achieve resolution of enantiomers greater than 4.0 nih.gov. The stereochemical purity of this compound can also be validated by combining chiral chromatography with spectroscopic methods like X-ray crystallography or vibrational circular dichroism benchchem.com.

These methods ensure the high purity (>95%) often required for research-grade compounds benchchem.com.

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound and gaining mechanistic insights into its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectroscopy are vital for structural elucidation evitachem.comlibretexts.org. NMR provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule, confirming the (2R,3R) configuration benchchem.com. For amines, N-H hydrogens can appear as broad signals in 1H NMR, but this can be confirmed by D2O exchange libretexts.org. Carbon atoms adjacent to amine nitrogens are slightly deshielded in 13C NMR libretexts.org. Specific isomers of related piperidine compounds have been separated chromatographically and investigated by NMR, revealing differences in methyl group orientation in the piperidine ring nih.gov.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and molecular ion integrity, and is used to detect trace impurities benchchem.combenchchem.comnih.govnist.gov. GC-MS can also be utilized for analysis, providing information on the compound's fragmentation pattern nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups present in the molecule evitachem.comlibretexts.org. Primary and secondary amines show N-H stretching absorptions in the 3300-3500 cm⁻¹ range, with primary amines showing a pair of bands (symmetric and asymmetric stretching modes) and secondary amines a single band libretexts.org. IR spectroscopy can provide insights into molecular interactions and confirm the presence of the amine and phenyl groups in this compound evitachem.com.

Table 2: Key Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₆N₂ benchchem.com
Molecular Weight176.26 g/mol (free base) benchchem.com; 249.18 g/mol (dihydrochloride salt) vulcanchem.com benchchem.comvulcanchem.com
CAS Number161167-79-9 (free base) benchchem.com benchchem.com
Stereochemistry(2R,3R) configuration benchchem.com benchchem.com
Purity (typical)>95% benchchem.com benchchem.com
SolubilitySoluble in organic solvents; requires heating to 37°C and sonication for optimal dissolution in aqueous media (for the free base) benchchem.com benchchem.com
IR SpectroscopyCharacteristic N-H stretching absorption (3300-3500 cm⁻¹) for primary amine libretexts.org libretexts.org
Mass SpectrometryMonoisotopic mass: 176.131349 g/mol (free base) benchchem.com benchchem.com

Q & A

Q. What are the key synthetic routes for (2R,3R)-2-phenylpiperidin-3-amine, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step reactions, such as condensation of aromatic amines with pyridine derivatives, followed by chiral resolution. Critical steps include:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to achieve the (2R,3R) configuration.
  • Purification : Column chromatography or recrystallization to isolate enantiopure product.
  • Analytical validation : Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) confirm stereochemistry .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural elucidation : NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) for connectivity and molecular weight.
  • Stereochemical confirmation : Polarimetry and chiral HPLC with comparison to known standards.
  • Purity assessment : Gas chromatography (GC) or HPLC with UV detection, ensuring >95% purity .

Q. How does the chiral configuration of this compound influence its biological activity?

The (2R,3R) configuration enhances binding selectivity to biological targets like G-protein-coupled receptors (GPCRs). For example:

  • Enantiomer comparison : The (2S,3S) enantiomer may exhibit reduced affinity due to steric mismatches in receptor binding pockets.
  • Case study : Analogous piperidine derivatives show 10–100× higher potency for the (R,R) configuration in serotonin receptor assays .

Advanced Research Questions

Q. What computational methods are used to predict the biological targets of this compound?

  • Molecular docking : Software like AutoDock Vina models interactions with GPCRs or enzymes (e.g., monoamine oxidases).
  • QSAR modeling : Correlates structural features (e.g., phenyl ring substituents) with activity trends from in vitro assays.
  • Metabolic prediction : Tools like SwissADME assess cytochrome P450 interactions to predict pharmacokinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Experimental replication : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Data normalization : Use internal controls (e.g., reference agonists/antagonists) to minimize batch-to-batch variability.
  • Meta-analysis : Compare results across studies while accounting for differences in cell lines (e.g., HEK293 vs. CHO) .

Q. What strategies optimize the enantiomeric excess (ee) in large-scale synthesis?

  • Catalytic asymmetric synthesis : Chiral ligands like BINAP in palladium-catalyzed aminations.
  • Kinetic resolution : Enzymatic hydrolysis of racemic mixtures using lipases or esterases.
  • Process analytics : In-line FTIR monitors reaction progress to adjust conditions dynamically .

Methodological Guidance

  • Contradiction Analysis : When conflicting data arise, cross-validate using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization).
  • Stereochemical Assignments : Combine X-ray crystallography (as in ) with electronic circular dichroism (ECD) for absolute configuration confirmation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.